

4-Amino-1-naphthol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-1-naphthol

Cat. No.: B040241

[Get Quote](#)

4-Amino-1-naphthol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of **4-amino-1-naphthol**. It includes tabulated data for key chemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of the enzymatic oxidation pathway it undergoes in the presence of horseradish peroxidase.

Core Chemical Properties and Structure

4-Amino-1-naphthol, also known as 4-hydroxy- α -naphthylamine, is an aromatic organic compound containing both an amino and a hydroxyl functional group attached to a naphthalene ring.^[1] It is a versatile intermediate in the synthesis of dyes and other organic molecules.^[1] The free base is described as needles and is prone to oxidation, acquiring a violet discoloration on storage unless kept absolutely dry.^[1] It readily oxidizes to 1,4-naphthoquinone.^[1] For stability, it is often isolated and used as its hydrochloride salt, which appears as white to gray or pink crystalline powder.^{[2][3]}

Structural Information

The chemical structure of **4-amino-1-naphthol** is based on a naphthalene backbone with an amino group at the 4th position and a hydroxyl group at the 1st position.

Identifier	Value
IUPAC Name	4-aminonaphthalen-1-ol
CAS Number	2834-90-4
Molecular Formula	C ₁₀ H ₉ NO
SMILES	Nc1ccc(O)c2ccccc12
InChI	1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2;1H

The hydrochloride salt has the following identifiers:

Identifier	Value
IUPAC Name	4-aminonaphthalen-1-ol;hydrochloride
CAS Number	5959-56-8
Molecular Formula	C ₁₀ H ₁₀ CINO
SMILES	Cl.Nc1ccc(O)c2ccccc12
InChI	1S/C10H9NO.CIH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2;1H

Physicochemical Properties

A summary of the key physicochemical properties of **4-amino-1-naphthol** and its hydrochloride salt is presented below.

Property	4-Amino-1-naphthol	4-Amino-1-naphthol Hydrochloride
Molecular Weight	159.18 g/mol [1]	195.65 g/mol [2]
Appearance	Needles [1]	White to gray or pink crystalline powder [2][3]
Melting Point	Not readily available	273 °C (decomposes) [2][3]
Boiling Point	Not readily available	Not applicable
Solubility	Sparingly soluble in water, soluble in alcohol. [1]	Very soluble in water. [1]
pKa	Not readily available	Not readily available

Experimental Protocols

Synthesis of 4-Amino-1-naphthol Hydrochloride

A common and well-documented method for the preparation of **4-amino-1-naphthol** is through the reduction of an azo dye formed from α -naphthol.[\[1\]](#) The following protocol is adapted from established literature procedures.

Materials:

- α -Naphthol
- Benzenediazonium chloride (prepared from aniline)
- Sodium hydroxide
- Sodium hydrosulfite (sodium dithionite)
- Hydrochloric acid
- Stannous chloride (optional, as a reducing agent and for stabilization)[\[1\]](#)
- Ice

Procedure:

- **Diazotization of Aniline:** Prepare a solution of benzenediazonium chloride by reacting aniline with sodium nitrite and hydrochloric acid in an ice bath.
- **Coupling Reaction:** Dissolve α -naphthol in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath and slowly add the benzenediazonium chloride solution with stirring. The azo dye, 4-(phenylazo)-1-naphthol, will precipitate.
- **Reduction of the Azo Dye:** Isolate the azo dye by filtration. Suspend the dye in water and heat the mixture. Add sodium hydrosulfite portion-wise until the color of the dye disappears, indicating the reduction to **4-amino-1-naphthol**.
- **Isolation and Purification of the Hydrochloride Salt:** Cool the reaction mixture and filter the crude **4-amino-1-naphthol**. To purify and convert it to the more stable hydrochloride salt, dissolve the crude product in hot dilute hydrochloric acid (optionally containing a small amount of a reducing agent like stannous chloride to prevent oxidation).[1] Upon cooling, **4-amino-1-naphthol** hydrochloride will crystallize as needles.[1] Filter the crystals, wash with cold dilute hydrochloric acid, and dry.

Spectroscopic Characterization

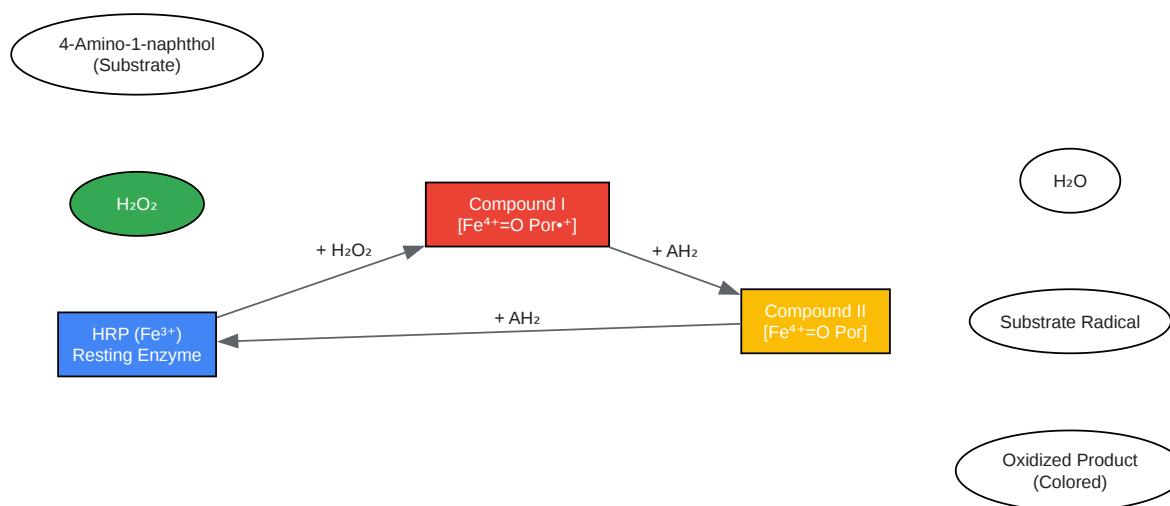
Infrared (IR) Spectroscopy:

- **Sample Preparation (KBr Pellet Method):**
 - Thoroughly grind 1-2 mg of **4-amino-1-naphthol** hydrochloride with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
 - Place the resulting fine powder in a pellet die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
 - Acquire the IR spectrum of the pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR Spectroscopy:
 - Dissolve approximately 5-10 mg of **4-amino-1-naphthol** hydrochloride in a suitable deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).
 - Transfer the solution to an NMR tube.
 - Acquire the ¹H NMR spectrum using a standard NMR spectrometer. The spectrum should be referenced to the residual solvent peak.
- ¹³C NMR Spectroscopy:
 - Prepare a more concentrated solution of **4-amino-1-naphthol** hydrochloride (20-50 mg) in DMSO-d₆.
 - Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required to obtain a spectrum with a good signal-to-noise ratio.

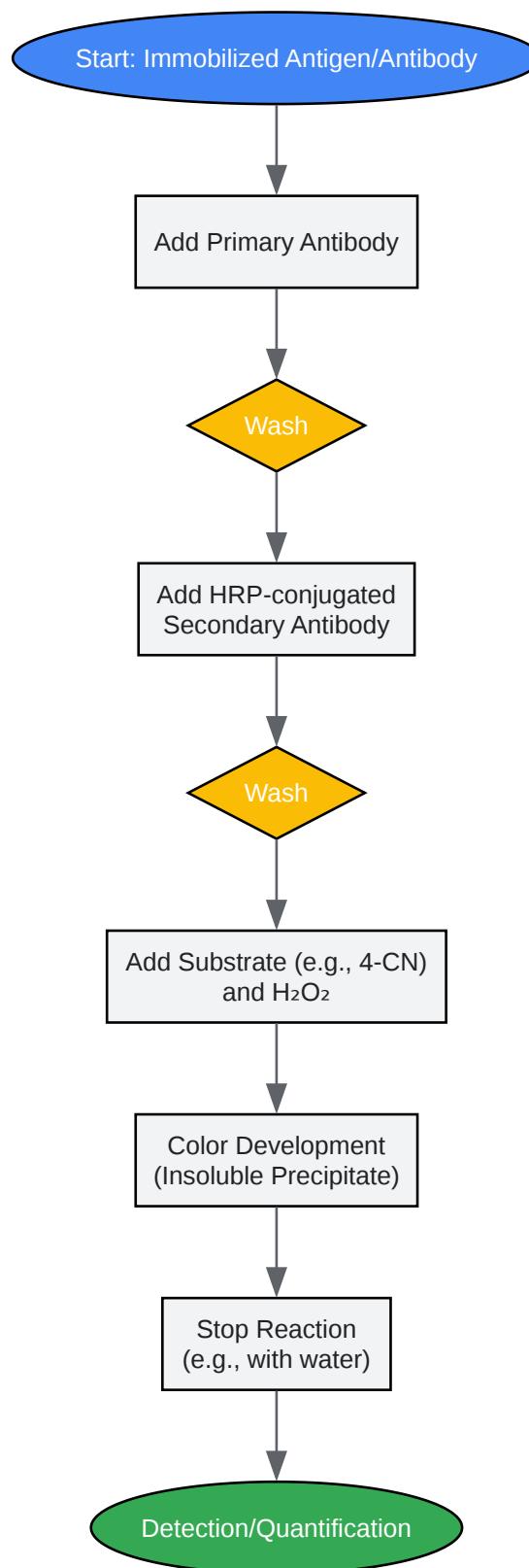
UV-Visible (UV-Vis) Spectroscopy:


- Prepare a stock solution of **4-amino-1-naphthol** hydrochloride in a suitable solvent (e.g., water or ethanol) of a known concentration.
- Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
- Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.
- The solvent used for the sample should also be used as the blank.

Biological Activity and Enzymatic Oxidation

While specific signaling pathways directly modulated by **4-amino-1-naphthol** are not well-documented, its chemical reactivity, particularly its oxidation, is of significant interest in biochemical applications. A closely related compound, 4-chloro-1-naphthol, is a well-known chromogenic substrate for horseradish peroxidase (HRP), an enzyme widely used in techniques like ELISA and Western blotting.^[4] Aromatic amines, in general, are substrates for

HRP.[5][6] The enzymatic reaction involves the oxidation of the substrate in the presence of hydrogen peroxide, leading to the formation of a colored product.


The catalytic cycle of horseradish peroxidase with an aromatic amine substrate like **4-amino-1-naphthol** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of horseradish peroxidase with **4-amino-1-naphthol**.

The workflow for a typical chromogenic assay using an HRP substrate like a derivative of **4-amino-1-naphthol** can be represented as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for a typical HRP-based chromogenic assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [bio-rad.com](https://www.bio-rad.com) [bio-rad.com]
- 5. The oxidation of N-substituted aromatic amines by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horseradish peroxidase-catalysed oxidation of aromatic tertiary amines with hydrogen peroxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [4-Amino-1-naphthol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b040241#4-amino-1-naphthol-chemical-properties-and-structure\]](https://www.benchchem.com/product/b040241#4-amino-1-naphthol-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com